molecular formula C22H13Cl2F3N2O B2712944 1-(2,6-dichlorobenzyl)-3-{[4-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one CAS No. 478031-82-2

1-(2,6-dichlorobenzyl)-3-{[4-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

Cat. No.: B2712944
CAS No.: 478031-82-2
M. Wt: 449.25
InChI Key: LKLFBKJCUBRIMA-VFCFBJKWSA-N
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Description

This compound belongs to the indol-2-one family, characterized by a bicyclic indole core modified with substituents that influence its physicochemical and biological properties. Key structural features include:

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3-[4-(trifluoromethyl)phenyl]iminoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2F3N2O/c23-17-5-3-6-18(24)16(17)12-29-19-7-2-1-4-15(19)20(21(29)30)28-14-10-8-13(9-11-14)22(25,26)27/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLFBKJCUBRIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)C(F)(F)F)C(=O)N2CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,6-dichlorobenzyl)-3-{[4-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one (CAS No. 478031-82-2) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and anticancer activities, as well as its mechanism of action.

  • Molecular Formula : C22H13Cl2F3N2O
  • Molecular Weight : 449.25 g/mol
  • Boiling Point : 549.6 ± 60.0 °C (predicted)
  • Density : 1.41 ± 0.1 g/cm³ (predicted)
  • pKa : -0.52 ± 0.20 (predicted) .

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. The presence of halogen substituents, specifically the dichloro and trifluoromethyl groups, enhances its antimicrobial efficacy against various strains of bacteria.

  • Mechanism of Action : The compound likely inhibits bacterial cell wall synthesis by targeting Mur enzymes, which are crucial for bacterial growth and replication. This inhibition leads to increased cell lysis and death in susceptible bacteria .

Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent:

  • Cell Lines Tested : Various cancer cell lines, including those resistant to conventional therapies.
  • Results : In vitro assays demonstrated significant cytotoxic effects against cancer cell lines such as TK-10 (renal cancer) and HT-29 (colon cancer). The compound exhibited lower IC50 values compared to standard chemotherapeutics, indicating higher potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

SubstituentEffect on Activity
Dichloro group Enhances antibacterial activity
Trifluoromethyl group Increases lipophilicity and bioavailability
Indole core Essential for interaction with biological targets

Case Studies

  • Antibacterial Screening : A study evaluated the compound against Gram-positive and Gram-negative bacteria, showing effective inhibition with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
  • Anticancer Efficacy : In a comparative study with established anticancer agents, the compound exhibited superior cytotoxicity in vitro against resistant cancer cell lines, suggesting a novel mechanism of action that warrants further investigation .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural components have been shown to interact effectively with bacterial enzymes, which are critical for bacterial cell wall synthesis. For instance, derivatives with specific substitutions on the phenyl ring demonstrated enhanced activity against various Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound acts by inhibiting MurB enzyme activity in bacteria such as Escherichia coli, which is vital for peptidoglycan synthesis. The most active derivatives exhibited an IC50 value of 0.12 mg/mL, indicating potent antibacterial properties .

Anti-Tuberculosis Properties

The compound has also been investigated for its efficacy against Mycobacterium tuberculosis. Structural modifications have been explored to optimize its activity against this pathogen. The presence of electronegative substituents like trifluoromethyl has been linked to improved bioactivity against tuberculosis strains.

  • Case Study : A study demonstrated that certain derivatives with specific halogen substitutions showed a significant reduction in binding energy to the target enzyme, enhancing their potential as anti-TB agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological efficacy of this compound. The following table summarizes key findings from various studies regarding the impact of different substituents on biological activity:

Substituent TypePositionEffect on Activity
Dichloro2,3Enhanced antibacterial activity
TrifluoromethylParaIncreased binding affinity
FluoroMetaModerate activity
Unsubstituted-Lower activity compared to substituted derivatives

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Data/Application Reference
Target Compound 1-(2,6-dichlorobenzyl), 3-(4-CF3Ph-imino) C22H14Cl2F3N2O 450.26 (calc.) Hypothesized kinase inhibition N/A
1-(2,6-Dichlorobenzyl)-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one 4-OCH3Ph-imino, 5-CH3 C24H19Cl2N2O2 444.32 Discontinued commercial product
(Z)-1-(2',6'-Dichlorophenyl)-3-benzylaminomethylene-2-indolinone 3-(benzylamino)methylene C22H17Cl2N3O 426.29 Supplier-listed; potential antitumor
3-[(4-Fluorophenyl)imino]-1,3-dihydro-5,7-dimethylindol-2-one 4-FPh-imino, 5,7-CH3 C16H13FN2O 268.29 PubChem-listed; structural simplicity
1-(3-Hydroxyphenyl)-3-[[3-(trifluoromethyl)phenyl]imino]-1,3-dihydro-2H-indol-2-one 3-OHPh, 3-CF3Ph-imino C21H13F3N2O2 382.34 Enhanced solubility due to -OH group
3-[(3,4-Dichlorophenyl)imino]-1-(6-methoxy-3-pyridinyl)-1,3-dihydro-2H-indol-2-one 3,4-Cl2Ph-imino, 6-OCH3-pyridinyl C20H14Cl2N3O2 398.24 Heterocyclic substitution for targeting

Key Takeaways

Substituent Effects :

  • Halogenated groups (e.g., 2,6-dichlorobenzyl) improve target affinity but may reduce solubility.
  • Trifluoromethyl enhances metabolic stability and electron-deficient character, favoring interactions with aromatic residues in enzymes.

Research Gaps : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating further studies on kinase inhibition or antimicrobial screening.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis of this indol-2-one derivative can be approached via condensation reactions. For example, nucleophilic substitution between 2,6-dichlorobenzyl halides and indol-2-one precursors, followed by imino bond formation with 4-(trifluoromethyl)aniline. Key steps involve controlling reaction stoichiometry and using catalysts like Pd for cross-coupling (if applicable). Refer to analogous indole syntheses in multi-step protocols described in synthetic chemistry journals .

Q. What characterization techniques are essential for confirming its structure?

Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions and aromaticity.
  • FT-IR to identify carbonyl (C=O) and imino (C=N) stretches (~1650–1750 cm⁻¹).
  • Single-crystal X-ray diffraction for absolute stereochemical confirmation (as in structurally similar indole derivatives) .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. What safety precautions are advised during handling?

While specific hazard data for this compound is limited, general indole-handling protocols apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritancy from chlorinated/fluorinated groups.
  • Store in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Systematically vary:

  • Solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.
  • Temperature (e.g., 80–120°C for imino bond formation).
  • Catalysts (e.g., Lewis acids like ZnCl₂ for electrophilic substitution).
  • Reaction time (monitor via TLC/HPLC to prevent over-reaction). Use design-of-experiment (DoE) frameworks to identify critical parameters .

Q. How to resolve contradictions in reported spectral data for similar compounds?

Discrepancies in NMR or IR data often arise from:

  • Purity differences (e.g., residual solvents affecting shifts; recrystallize to >95% purity) .
  • Tautomerism (e.g., keto-enol equilibria in indol-2-ones). Use variable-temperature NMR to assess dynamic effects.
  • Crystallographic vs. solution-state data . Cross-validate with computational spectroscopy (DFT) .

Q. What computational methods predict its molecular interactions?

  • Perform molecular docking (e.g., using MOE or AutoDock) to simulate binding with biological targets (e.g., kinases or GPCRs).
  • DFT calculations (Gaussian, ORCA) can optimize geometry and predict electronic properties (HOMO/LUMO, dipole moments) .
  • Compare results with crystallographic data from Protein Data Bank (PDB) entries of analogous ligands .

Q. How to design analogs with modified substituents for SAR studies?

  • Replace the 2,6-dichlorobenzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess electronic effects.
  • Substitute the 4-(trifluoromethyl)phenyl imino group with heteroaromatic rings (e.g., pyridyl) to modulate solubility.
  • Use retrosynthetic analysis guided by literature on indole derivatives .

Data Analysis and Methodological Challenges

Q. How to validate synthetic reproducibility across labs?

  • Publish detailed experimental protocols (e.g., exact molar ratios, purification steps).
  • Share raw spectral data in open-access repositories (e.g., ChemRxiv).
  • Collaborate with third-party labs for independent replication .

Q. What strategies mitigate degradation during storage?

  • Conduct accelerated stability studies under varying pH, humidity, and temperature.
  • Use lyophilization for long-term storage if the compound is hygroscopic.
  • Analyze degradation products via LC-MS to identify susceptibility pathways (e.g., hydrolysis of imino bonds) .

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